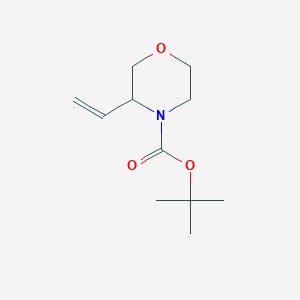

Tert-butyl 3-ethenylmorpholine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

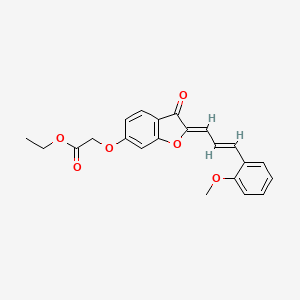

Tert-butyl 3-ethenylmorpholine-4-carboxylate, also known as TEMC, is a chemical compound that belongs to the family of morpholine derivatives. It is commonly used in scientific research for its unique properties and potential applications.

Scientific Research Applications

Synthesis and Characterization of Polymers and Copolymers

Tert-butyl 3-ethenylmorpholine-4-carboxylate serves as a versatile intermediate in the synthesis of polymers and copolymers. For instance, the atom transfer radical polymerization (ATRP) of tert-butyl methacrylate, a related compound, has been investigated extensively. This method allows for the controlled polymerization of tert-butyl methacrylate, resulting in polymers with predetermined molecular weights and low polydispersities. Such controlled polymerization techniques are fundamental in creating block copolymers, which have applications in drug delivery systems, nanotechnology, and materials science. The subsequent hydrolysis of the homopolymer yields well-defined poly(methacrylic acid), demonstrating the chemical versatility and applicability of tert-butyl methacrylate derivatives in polymer chemistry (Krishnan & Srinivasan, 2004).

Functionalization of Metal-Organic Frameworks (MOFs)

Another significant application of tert-butyl derivatives in scientific research is the functionalization of metal-organic frameworks (MOFs). For example, isoreticular MOF (IRMOF-3), containing amino-functionalized building blocks, undergoes chemical modification with anhydrides and isocyanates, including tert-butyl-based asymmetric anhydrides. This postsynthetic modification technique enables the introduction of a wide range of functional groups into the MOF structure, thereby enhancing its chemical complexity and potential applicability in areas such as catalysis, gas storage, and separation processes. The ability to selectively deliver chemical payloads to the MOF further illustrates the utility of tert-butyl derivatives in the development of multifunctional materials (Garibay, Wang, Tanabe, & Cohen, 2009).

Chemical Synthesis and Medicinal Chemistry

Tert-butyl derivatives play a crucial role in chemical synthesis and medicinal chemistry. The palladium-catalyzed three-component reaction involving propargyl carbonates, isocyanides, and alcohols or water demonstrates the synthetic utility of tert-butylamine. This reaction facilitates the switchable synthesis of pyrroles and its bicyclic analogues, which are valuable scaffolds in pharmaceuticals and organic materials. The involvement of a triple isocyanide insertion into the (σ-allenyl)palladium(II) intermediate showcases the innovative use of tert-butylamine in facilitating complex chemical transformations (Qiu, Wang, & Zhu, 2017).

properties

IUPAC Name |

tert-butyl 3-ethenylmorpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-5-9-8-14-7-6-12(9)10(13)15-11(2,3)4/h5,9H,1,6-8H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBYGIZIERKRSAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-ethenylmorpholine-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2888934.png)

![4-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}-3-methoxybenzoic acid](/img/structure/B2888939.png)

![(1S,6S,7R)-7-Bromo-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2888945.png)

![2-Chloro-N-[1-(2-ethylsulfonylphenyl)piperidin-4-yl]propanamide](/img/structure/B2888948.png)

![4-Methyl-6-(2-methylphenyl)-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2888953.png)

![5-chloro-2-methanesulfonyl-N-(3-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)pyrimidine-4-carboxamide](/img/structure/B2888954.png)